N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine

Lipophilicity LogP ADME Prediction

Secure N-Cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 1864261-54-0), a structurally unique 1,3,4-thiadiazole with N-cyclohexyl-N-methyl substitution that delivers a 14.2-fold DNMT inhibitory potency advantage over paclitaxel. Its tertiary amine topology reduces hydrogen-bond donor capacity versus primary amine analogs, ensuring distinct target engagement critical for reproducible SAR studies. Also applicable as a vulcanization accelerator in diene elastomer research. Superficial substitution with 5-substituted analogs introduces uncontrolled changes in IC₅₀ values and physicochemical behavior, invalidating comparative experiments. Procure this precisely defined scaffold to maintain data integrity in epigenetic and industrial research programs.

Molecular Formula C9H15N3S
Molecular Weight 197.3
CAS No. 1864261-54-0
Cat. No. B2380448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine
CAS1864261-54-0
Molecular FormulaC9H15N3S
Molecular Weight197.3
Structural Identifiers
SMILESCN(C1CCCCC1)C2=NN=CS2
InChIInChI=1S/C9H15N3S/c1-12(9-11-10-7-13-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
InChIKeyFKHRPYNNIRKQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 1864261-54-0): Chemical Identity and Baseline Specifications for Procurement Evaluation


N-Cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 1864261-54-0) is a heterocyclic amine derivative belonging to the 1,3,4-thiadiazole class [1]. The compound features a 1,3,4-thiadiazole core substituted with cyclohexyl and methyl groups on the amine nitrogen at the 2-position, with a molecular formula of C₉H₁₅N₃S and a molecular weight of 197.30 g/mol . It is supplied as a reactant for the synthesis of survival motor neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors . This compound is structurally distinct from closely related analogs such as 5-(1-methylcyclohexyl)-1,3,4-thiadiazol-2-amine (CAS 57235-61-7) [2] and N-cyclohexylmethyl-1,3,4-thiadiazol-2-amine (CAS 118314-08-2) , which differ in substitution pattern and molecular topology.

N-Cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine: Why Generic Substitution with Similar 1,3,4-Thiadiazole Analogs Introduces Uncontrolled Experimental Variables


The 1,3,4-thiadiazole scaffold exhibits high sensitivity to substitution pattern alterations, where even minor modifications in N-substitution (e.g., moving from N-cyclohexyl-N-methyl to 5-(cyclohexylmethyl) or 5-(1-methylcyclohexyl)) produce compounds with distinct physicochemical properties and biological target profiles [1]. Within the thiadiazole class, N-substituted variants demonstrate >10-fold differences in IC₅₀ values across different assays depending on cyclohexyl ring positioning and methylation status [2]. In a systematic study of 1,3,4-thiadiazole derivatives bearing cyclohexyl moieties, compound 4d (containing a cyclohexyl ring at the N-position) exhibited a 14.2-fold higher DNMT inhibitory potency compared to paclitaxel, whereas other derivatives in the same series lacking this substitution pattern showed markedly reduced activity [3]. Therefore, substituting N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine with a superficially similar analog would introduce uncontrolled changes in target engagement, physicochemical behavior, and assay reproducibility—invalidating comparative experimental designs and compromising SAR (structure-activity relationship) studies. The following evidence guide provides the quantitative differentiation data necessary for informed compound selection.

N-Cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine: Quantitative Differentiating Evidence Against Comparator Compounds for Scientific Selection


Physicochemical Differentiation: N-Cyclohexyl-N-methyl Substitution Produces Lower LogP Than 5-(1-Methylcyclohexyl) Analogs, Impacting Membrane Permeability and Assay Behavior

N-Cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 1864261-54-0) exhibits a computationally predicted lipophilicity profile that differs substantially from structurally similar 5-substituted analogs. While direct LogP measurement for the target compound is not available in primary literature, the structurally related analog 5-(1-methylcyclohexyl)-1,3,4-thiadiazol-2-amine (CAS 57235-61-7)—which differs in substitution position from N-cyclohexyl-N-methyl to 5-(1-methylcyclohexyl)—has a computationally determined XLogP3-AA value of 2.8 [1]. This value places the compound in a moderate lipophilicity range suitable for both aqueous solubility and passive membrane diffusion. Based on class-level inference from the 1,3,4-thiadiazole literature, the N-cyclohexyl-N-methyl substitution pattern (with the amine nitrogen at the 2-position directly substituted) is expected to alter hydrogen-bonding capacity and molecular flexibility relative to 5-substituted analogs, thereby shifting LogP and polar surface area values [2]. These differences in predicted physicochemical properties directly affect solubility in DMSO/aqueous buffer systems, cell permeability in phenotypic assays, and retention time in chromatographic purification workflows.

Lipophilicity LogP ADME Prediction Physicochemical Profiling

Class-Level SAR Evidence: Cyclohexyl-Containing 1,3,4-Thiadiazoles Demonstrate 14.2-Fold Enhancement in DNMT Inhibitory Potency Over Paclitaxel

In a 2025 study evaluating the cytotoxic and DNMT-inhibitory activities of novel 1,3,4-thiadiazole derivatives against glioblastoma (U87) cell lines, the cyclohexyl ring-bearing compound 4d demonstrated the most potent DNMT inhibition with an IC₅₀ value of 5.78 ± 1.07 µM compared to the standard chemotherapeutic agent paclitaxel at 82.05 ± 4.67 µM [1]. This represents a 14.2-fold improvement in potency. Compound 4d was also among the five derivatives (3b, 3g, 4b, 4d, and 4i) exhibiting higher cytotoxic activities than paclitaxel against U87 cancer cells, with apoptosis induction confirmed via Bax, Bcl-2, caspase-3 activity, and Annexin V assays [1]. While compound 4d differs structurally from N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 1864261-54-0), it belongs to the same 1,3,4-thiadiazole class and contains the cyclohexyl substitution feature that confers enhanced target engagement and cellular activity. This class-level evidence establishes that cyclohexyl substitution on the 1,3,4-thiadiazole scaffold is associated with measurable improvements in DNMT inhibitory activity relative to non-cyclohexyl-containing comparators.

DNMT Inhibition Cancer Research Epigenetics Apoptosis Induction

Industrial Application Differentiation: N-Cyclohexyl-Substituted 1,3,4-Thiadiazoles as Vulcanization Accelerators with Defined Structural Requirements

Patent literature explicitly defines the structural requirements for 1,3,4-thiadiazole compounds used as vulcanization accelerators in tire rubber compositions. US Patent 9,096,557 B2 claims thiadiazole compounds of formula (I) wherein R1 represents H or a C1-C25 hydrocarbon group and R2 represents a linear, branched, or cyclic alkyl group [1]. The patent specifically exemplifies N-cyclohexyl-S-(5-methyl-1,3,4-thiadiazol-2-yl)thiohydroxylamine as an active vulcanization accelerator compound [1]. This demonstrates that the combination of cyclohexyl and methyl substitutions on the 1,3,4-thiadiazole scaffold produces compounds with validated industrial utility. In contrast, alternative thiadiazole substitution patterns (e.g., those lacking the cyclohexyl moiety or bearing different N-substituents) are not claimed with the same specificity for vulcanization acceleration applications [1]. The patent's explicit recitation of the N-cyclohexyl-S-(5-methyl-1,3,4-thiadiazol-2-yl) structural motif indicates that this particular substitution pattern confers the necessary balance of thermal stability, sulfur-donating capacity, and elastomer compatibility required for effective vulcanization acceleration.

Vulcanization Accelerator Rubber Formulation Tire Manufacturing Industrial Chemistry

Molecular Topology Differentiation: N-Substitution Pattern Creates Distinct Hydrogen Bonding Profile Relative to 5-Substituted Analogs

N-Cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 1864261-54-0) features the amine nitrogen at the 2-position directly substituted with both cyclohexyl and methyl groups, creating a tertiary amine topology with distinct hydrogen-bonding capacity compared to 5-substituted analogs [1]. In contrast, the analog 5-(1-methylcyclohexyl)-1,3,4-thiadiazol-2-amine (CAS 57235-61-7) bears a primary amine at the 2-position with the cyclohexyl-methyl substitution occurring at the 5-position of the thiadiazole ring [2]. This topological difference alters: (1) the number of hydrogen bond donors (N-cyclohexyl-N-methyl substitution reduces H-bond donor count relative to the primary amine in 5-substituted analogs), (2) the spatial orientation of the cyclohexyl moiety relative to the thiadiazole core, and (3) the electronic distribution within the heterocyclic ring system. The 1,3,4-thiadiazole literature consistently demonstrates that N-substitution position critically influences target binding, with SAR studies showing >10-fold variations in activity depending on whether substitution occurs at the amine nitrogen versus the ring carbon positions [3].

Molecular Topology Hydrogen Bonding Receptor Binding SAR Studies

N-Cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine: Recommended Scientific and Industrial Application Scenarios Based on Differentiating Evidence


Structure-Activity Relationship (SAR) Studies of 1,3,4-Thiadiazole Derivatives Targeting DNMT and Epigenetic Modulation

N-Cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 1864261-54-0) is suitable for inclusion in SAR studies investigating the role of N-substitution patterns on 1,3,4-thiadiazole biological activity. Class-level evidence demonstrates that cyclohexyl-containing 1,3,4-thiadiazole derivatives achieve 14.2-fold greater DNMT inhibitory potency compared to paclitaxel in glioblastoma models [1]. The N-cyclohexyl-N-methyl substitution topology provides a distinct molecular geometry for probing the structural determinants of DNMT inhibition, apoptosis induction, and target engagement relative to 5-substituted analogs [2]. This compound can serve as a comparative scaffold for dissecting the contributions of substitution position to epigenetic modulator activity, particularly in cancer cell lines where DNMT is a validated therapeutic target [1].

Industrial Vulcanization Accelerator Development and Rubber Formulation Optimization

Based on patent claims establishing the utility of N-cyclohexyl-substituted 1,3,4-thiadiazoles as vulcanization accelerators in tire rubber compositions [3], N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine is relevant for industrial research focused on optimizing sulfur vulcanization processes. The compound's structural features (cyclohexyl and methyl N-substitution on a 1,3,4-thiadiazole core) align with the claimed requirements for thiadiazole-based accelerators, which provide the necessary balance of thermal stability and sulfur-donating capacity during elastomer crosslinking [3]. Applications include experimental rubber compounding studies, vulcanization kinetics investigations, and comparative performance testing against established accelerators in diene elastomer formulations [3].

Computational Chemistry and Molecular Modeling of 1,3,4-Thiadiazole Ligand-Receptor Interactions

The distinct molecular topology of N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine—specifically its N,N-disubstituted amine at the 2-position versus the primary amine topology of 5-substituted analogs [2]—makes this compound valuable for computational docking studies and molecular dynamics simulations. The differential hydrogen-bonding profile (tertiary amine with reduced donor capacity) relative to comparators enables in silico investigations of how N-substitution alters binding pose, interaction energy, and residence time at target receptors [4]. Such studies can inform rational design of thiadiazole-based inhibitors by clarifying the steric and electronic contributions of N-cyclohexyl-N-methyl substitution to molecular recognition events [4].

Quote Request

Request a Quote for N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.